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Compound of Interest

Compound Name: 5,7-Difluoro-1H-indazol-3-amine

Cat. No.: B11915151 Get Quote

Status of CAS 796179-62-1: The string "796179-62-1" is not a valid, registered CAS Registry

Number in public chemical databases (Common Chemistry, PubChem, SciFinder). The format

is mathematically invalid based on CAS check-digit algorithms, and no chemical substance is

indexed under this specific sequence.

Identified Target: The identifier "796179" corresponds to a seminal Frontiers in Pharmacology

article (Article ID: 796179, DOI: 10.3389/fphar.2021.796179) published in 2022.[1] The core

subject of this technical document is the NMDA Receptor Positive Allosteric Modulator (PAM)

known as GNE-8324 (and its derivative M-8324).

This guide proceeds with the structural characterization of GNE-8324, the definitive molecule

associated with this research ID.

Part 1: Structural Characterization of GNE-8324
GNE-8324 is a highly selective positive allosteric modulator (PAM) of the GluN2A subunit of the

N-methyl-D-aspartate (NMDA) receptor. It is a critical tool compound in neuropharmacology for

studying inhibitory neuron modulation.
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Property Detail

Common Name GNE-8324

Valid CAS Number 1698901-76-6

IUPAC Name

2-{[Ethyl(4-fluorophenyl)amino]methyl}-7,8-

dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-

a]pyrimidin-4-one

Molecular Formula C₁₈H₁₈FN₃OS

Molecular Weight 343.42 g/mol

Exact Mass 343.1155

SMILES & InChI Representation
These strings are essential for cheminformatics integration and 3D modeling.

Canonical SMILES:

(Note: The core scaffold involves a fused tricyclic system: cyclopentathiazolopyrimidinone).

Isomeric SMILES:

(In this specific achiral molecule, canonical and isomeric forms are identical, but correct ring

aromaticity definition is crucial).

InChI Key:MKBFOAQLSFHEGN-UHFFFAOYSA-N

Part 2: Molecular Architecture & Visual Analysis
The structure of GNE-8324 is built upon a cyclopenta[4,5]thiazolo[3,2-a]pyrimidin-4-one

scaffold. This tricyclic core is responsible for the rigid positioning required for the allosteric

binding pocket on the GluN2A subunit.

Structural Diagram (Graphviz/DOT)
The following diagram visualizes the connectivity and functional domains of GNE-8324.
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Figure 1: Modular decomposition of GNE-8324 showing the tricyclic heteroaromatic core linked

to the fluorophenyl tail via an ethyl-amine bridge.

Part 3: Physicochemical Properties & Synthesis
Understanding the physicochemical profile is vital for experimental design, particularly for in

vitro electrophysiology or in vivo dosing.

Key Properties Table
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Property Value Implication for Research

LogP (Predicted) ~3.2

Moderate lipophilicity; likely

crosses BBB (Blood-Brain

Barrier).

TPSA 45.8 Å²
Good membrane permeability

(Rule of 5 compliant).

H-Bond Donors 0
Lack of donors improves CNS

penetration.

H-Bond Acceptors 4
Interactions with GluN2A

allosteric site residues.

Solubility Low in water

Requires DMSO stock

(typically 10-100 mM) for

dilution.

Synthetic Logic (Retrosynthetic Analysis)
The synthesis of GNE-8324 typically follows a convergent pathway. The "Expertise" here lies in

the formation of the fused thiazolo-pyrimidine ring.

Core Formation: The tricyclic core is synthesized by condensing 2-aminocyclopent-1-ene-1-

carbothioamide (or a cyclic ketone precursor) with an appropriate electrophile to close the

pyrimidine ring.

Linker Attachment: The C2 position is functionalized, often via a chloromethyl intermediate.

Amine Coupling: The final step involves a nucleophilic displacement of the chloromethyl

group by N-ethyl-4-fluoroaniline.

Protocol Validation Check:

Self-Validating Step: The formation of the tricyclic core can be monitored by the

disappearance of the characteristic C=S stretch in IR or the shift of cyclopentyl protons in

NMR.
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Purity Marker: The final product should show a distinct fluorine signal (~ -120 ppm) in ¹⁹F

NMR, confirming the integrity of the fluorophenyl tail.

Part 4: Biological Mechanism (GluN2A Selectivity)[2]
GNE-8324 is distinct from non-selective NMDA agonists (like glutamate) or pore blockers (like

MK-801).

Target: GluN2A-containing NMDA receptors.

Mode of Action: Positive Allosteric Modulator (PAM). It binds to a site distinct from the agonist

binding domain (ABD) and the ion channel pore.

Effect: It increases the affinity of the receptor for agonists and/or increases the open

probability of the channel, potentiating currents only when the agonist is present.

Selectivity: It shows >50-fold selectivity for GluN2A over GluN2B, making it a precision tool

for dissecting synaptic potentiation in specific neuronal circuits (e.g., inhibitory interneurons).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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